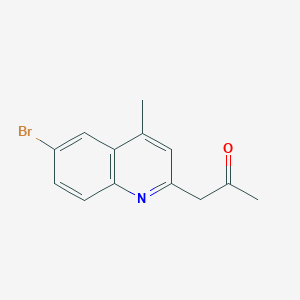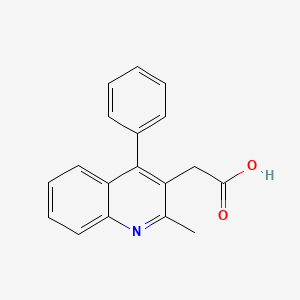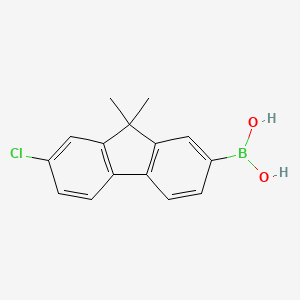
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid is a boronic acid derivative with the molecular formula C15H14BClO2 and a molecular weight of 272.5345 . This compound is primarily used in organic synthesis and medicinal chemistry as an intermediate. It is known for its role in various coupling reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid typically involves the use of 9,9-dimethyl-2-bromo-fluorene as a starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in developing biologically active molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of (7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the formation of carbon-carbon bonds through coupling reactions. The boronic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: Similar structure but with a bromine atom instead of chlorine.
(9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid: Lacks the chlorine substituent.
Uniqueness
(7-Chloro-9,9-dimethyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
851119-06-7 |
|---|---|
Molekularformel |
C15H14BClO2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
(7-chloro-9,9-dimethylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C15H14BClO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 |
InChI-Schlüssel |
AIJBNWBZEZTIOX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



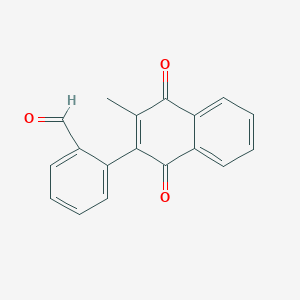

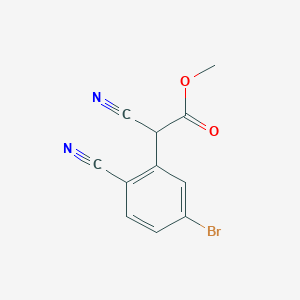
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
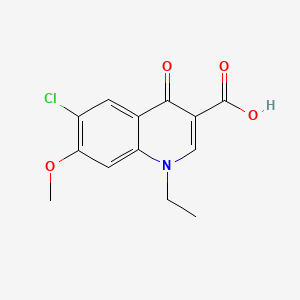
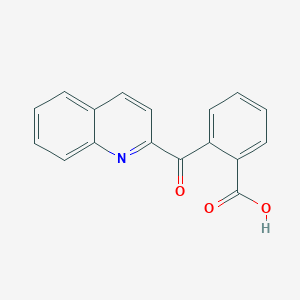


![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
